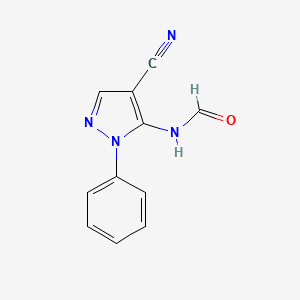

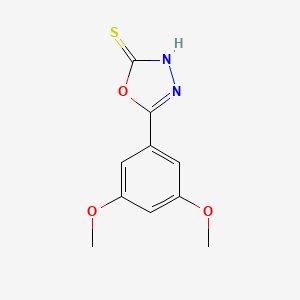

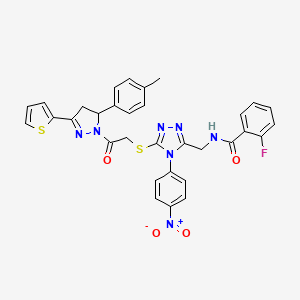

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” is a compound that has been studied for its insecticidal activities . It is one of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Para-substituted acetophenone interacts with phenylhydrazine hydrochloride and couples with sodium acetate in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine . This is then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to give the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” have been described in the Synthesis Analysis section. The reactions involve interactions between para-substituted acetophenone, phenylhydrazine hydrochloride, sodium acetate, DMF, and POCl3 .科学的研究の応用

Novel Synthesis Methods

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide and related compounds have been a focus in the field of organic chemistry for their unique properties and potential applications. For instance, Chang et al. (2013) reported on the selective synthesis of pyrazolo[3,4-d]pyrimidine derivatives from N-1-substituted-aminopyrazoles using novel Vilsmeier-type reagents. This study highlights an innovative approach to synthesizing complex pyrazole-based structures, which could be useful in various scientific applications (Chang et al., 2013).

Structural Analysis and Properties

Salazar et al. (1993) conducted a detailed study on the molecular structures of N-(pyrazol-1-yl) formamide and related compounds using X-ray crystallography and dynamic NMR spectroscopy. This research provides valuable insights into the structural aspects of these compounds, which is crucial for understanding their chemical behavior and potential applications (Salazar et al., 1993).

Chemical Reactions and Derivatives

Khutova et al. (2013) explored the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, leading to various pyrazole derivatives. This study demonstrates the reactivity of pyrazole-based compounds and their potential in synthesizing diverse chemical structures (Khutova et al., 2013).

Application in Antiproliferative Agents

The potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment has been investigated. For example, Huang et al. (2012) developed an efficient one-pot methodology for synthesizing these compounds and evaluated their antiproliferative effects against cancer cells. Their findings suggest that these compounds could be promising in the development of new anticancer therapies (Huang et al., 2012).

将来の方向性

特性

IUPAC Name |

N-(4-cyano-2-phenylpyrazol-3-yl)formamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-6-9-7-14-15(11(9)13-8-16)10-4-2-1-3-5-10/h1-5,7-8H,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDAIGKBCYWGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637132.png)

![3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2637135.png)

![3-Propyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637144.png)

![3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide](/img/structure/B2637146.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2637150.png)